Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 It is a pale-yellow to yellow-brown solid that is soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride typically involves the reaction of ethyl 2-chloroacetate with 4-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine displaces the chlorine atom in ethyl 2-chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form ethyl 2-amino-2-(pyridin-4-yl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups like halogens or alkyl groups using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides, organic solvents (e.g., ethanol, dichloromethane).
Major Products Formed:
Oxidation: Ethyl 2-nitro-2-(pyridin-4-yl)acetate.
Reduction: Ethyl 2-amino-2-(pyridin-4-yl)ethanol.
Substitution: Ethyl 2-halo-2-(pyridin-4-yl)acetate, ethyl 2-alkylamino-2-(pyridin-4-yl)acetate.
Scientific Research Applications
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Similar structure but with the amino group at the 2-position of the pyridine ring.
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride: Similar structure but with the amino group at the 3-position of the pyridine ring.
Ethyl 2-amino-2-(pyridin-5-yl)acetate hydrochloride: Similar structure but with the amino group at the 5-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C9H13ClN2O2 |
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Molecular Weight |
216.66 g/mol |
IUPAC Name |
ethyl 2-amino-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;/h3-6,8H,2,10H2,1H3;1H |
InChI Key |
RXQKZWMQYGEDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)N.Cl |
Origin of Product |
United States |
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